molecular formula C18H16N2O B1292422 2-Azetidinomethyl-3'-cyanobenzophenone CAS No. 898754-47-7

2-Azetidinomethyl-3'-cyanobenzophenone

Cat. No.: B1292422
CAS No.: 898754-47-7
M. Wt: 276.3 g/mol
InChI Key: GFNLRXHOCPIEPJ-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-3’-cyanobenzophenone is a multi-functional compound that has gained considerable attention across various fields of research and applications. The molecular formula of 2-Azetidinomethyl-3’-cyanobenzophenone is C18H16N2O, and it has a molecular weight of 276.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-cyanobenzophenone typically involves the reaction of 3-cyanobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for 2-Azetidinomethyl-3’-cyanobenzophenone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-cyanobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Azetidinomethyl-3’-cyanobenzophenone, such as amines, oxides, and substituted azetidines .

Scientific Research Applications

2-Azetidinomethyl-3’-cyanobenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the nitrile group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Azetidinomethyl-3’-cyanobenzophenone include:

  • 2-Azetidinomethyl-2’-cyanobenzophenone
  • 4’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
  • 4’-Cyano-3-(2,6-dimethylphenyl)propiophenone
  • 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
  • 2’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
  • 2-Azetidinomethyl-4’-cyanobenzophenone

Uniqueness

What sets 2-Azetidinomethyl-3’-cyanobenzophenone apart from these similar compounds is its unique combination of the azetidine ring and the cyanobenzophenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-5-3-7-15(11-14)18(21)17-8-2-1-6-16(17)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNLRXHOCPIEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643693
Record name 3-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-47-7
Record name 3-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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